2-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
2-bromo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C15H13BrN2O2 It belongs to the class of hydrazones, which are characterized by the presence of an azomethine group (–NHN=CH–)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
2-bromo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Studied for its optical and electronic properties, making it a candidate for use in photonic and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The azomethine group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N’-[(2-methoxybenzylidene)benzohydrazide: Similar structure but with a different position of the bromine atom.
N’-[(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide: Contains a methylenedioxy group instead of a bromine atom.
Uniqueness
2-bromo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups provides a distinctive set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C15H13BrN2O2 |
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Molecular Weight |
333.18 g/mol |
IUPAC Name |
2-bromo-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13BrN2O2/c1-20-14-9-5-2-6-11(14)10-17-18-15(19)12-7-3-4-8-13(12)16/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI Key |
YSTIUXHVUDPBMG-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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